Compound Description: This series of compounds features a benzamide group linked to a phenyl ring, which is further connected to a [, , ]triazolo[4,3-b]pyridazine scaffold bearing a methyl group. These compounds were synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. The presence of different substituents on the phenyl and amide moieties highlights the potential for structural modifications in this chemical space.
Relevance: This series again emphasizes the structural similarity to Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate through the shared [, , ]triazolo[4,3-b]pyridazine core. The variation in the functional group from benzamide to sulfonamide suggests possible bioisosteric replacements while maintaining the core scaffold.
Compound Description: SGX523 is a known c-MET inhibitor that unfortunately exhibited species-dependent toxicity in clinical trials due to crystal deposits in renal tubules. This compound contains a quinoline ring linked via a sulfur atom to a [, , ]triazolo[4,3-b]pyridazine core, which further connects to a 1-methyl-1H-pyrazole moiety. []
Relevance: SGX523 is structurally similar to Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate as both share the [, , ]triazolo[4,3-b]pyridazine core linked via a sulfur atom to another aromatic ring. The differences in the aromatic rings and their substituents offer valuable insights into the structure-activity relationship and potential toxicological liabilities.
Compound Description: M11 is a metabolite of SGX523, generated primarily by aldehyde oxidase in monkeys and humans. Its significantly lower solubility compared to SGX523 is implicated in the obstructive nephropathy observed in clinical studies. Structurally, M11 is identical to SGX523 with the addition of a carbonyl group on the quinoline ring, forming a quinolinone. []
Relevance: M11 highlights the metabolic vulnerability of the [, , ]triazolo[4,3-b]pyridazine scaffold found in Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. This case emphasizes the importance of understanding species-specific metabolic pathways and potential toxicity arising from metabolites, especially for compounds with similar scaffolds.
Compound Description: Compound 1 is a potent c-Met inhibitor with a 1,5-naphthyridine ring connected to a [, , ]triazolo[4,3-b]pyridazine scaffold via a methylene bridge. This scaffold further connects to a 3-methylisothiazole ring. Despite desirable pharmacokinetic properties, it showed high NADPH-dependent covalent binding to microsomal proteins in vitro and in vivo, attributed to bioactivation of the isothiazole ring. []
Relevance: While not sharing the same core structure, Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine moiety with Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. This compound emphasizes the potential bioactivation risks associated with certain heterocyclic ring systems and the importance of exploring bioisosteric replacements to mitigate potential toxicity concerns.
Compound Description: Designed to minimize the bioactivation seen in Compound 1, Compound 2 retains the same core structure but incorporates a 2-methoxyethoxy substituent on the naphthyridine ring. This modification successfully shifted the primary metabolic site away from the isothiazole, but unfortunately, it still exhibited significant covalent binding across species. []
Relevance: Despite the structural modifications, Compound 2 still highlights the potential challenges in completely eliminating bioactivation risks for compounds sharing the [, , ]triazolo[4,3-b]pyridazine scaffold with Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. This emphasizes the need for careful assessment of metabolic liabilities and thorough in vitro and in vivo toxicological evaluations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.